molecular formula C17H11N3O2S B2809175 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide CAS No. 863589-41-7

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide

Cat. No. B2809175
CAS RN: 863589-41-7
M. Wt: 321.35
InChI Key: YTYJMRRWOZWRGD-UHFFFAOYSA-N
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Description

“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . It has been identified as a potent phosphoinositide 3-kinase (PI3K) inhibitor . This compound has been synthesized and tested for its PI3K inhibitory activity, showing potent inhibitory activity .


Synthesis Analysis

The synthesis of this compound involves several steps. The initial compound, N-(pyridin-2-yl)furan-2-carboxamide, was synthesized by heating commercial pyridin-2-amine and furan-2-carbonyl chloride in boiling propan-2-ol . This was then treated with excess diphosphorus pentasulfide in anhydrous toluene under reflux to afford the corresponding carbothioamide . The carbothioamide was then oxidized with potassium ferricyanide in alkaline medium to yield the final compound .


Molecular Structure Analysis

The molecular structure of this compound was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The N-heterocyclic core of the compound was found to be directly involved in the binding to the kinase through key hydrogen bonds interaction .


Chemical Reactions Analysis

The compound was subjected to various chemical reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent entered exclusively the 5-position of the furan ring . The alkylation of the compound with methyl iodide led to the formation of a quaternization product at the pyridine nitrogen atom .


Physical And Chemical Properties Analysis

The compound is a colorless solid with a melting point of 116–118 °C . It was characterized by NMR and HRMS analysis .

Scientific Research Applications

These applications highlight the versatility of thiazolo[5,4-b]pyridines and underscore their potential in various therapeutic contexts. Researchers continue to explore novel derivatives and elucidate their mechanisms of action . Keep in mind that this field is dynamic, and ongoing research may reveal additional applications in the future. 🌟

properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S/c21-15(14-7-3-9-22-14)19-12-5-1-4-11(10-12)16-20-13-6-2-8-18-17(13)23-16/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYJMRRWOZWRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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